

In-Depth Technical Guide to 4'-Tetrahydropyryanylglcine and Its Derivatives

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Compound of Interest

Compound Name: **4'-Tetrahydropyryanylglcine**

Cat. No.: **B1274840**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Tetrahydropyryanylglcine**, a non-proteinogenic amino acid increasingly utilized as a versatile building block in medicinal chemistry and drug discovery. This document details its alternative names, chemical properties, and provides insights into its synthesis and potential biological significance.

Chemical Identity and Nomenclature

4'-Tetrahydropyryanylglcine is a saturated heterocyclic amino acid. Due to its structural complexity, it is known by several systematic and common names. Understanding these alternative names is crucial for conducting thorough literature and database searches.

Table 1: Alternative Names and Chemical Identifiers for **4'-Tetrahydropyryanylglcine**

Identifier Type	Identifier
Systematic IUPAC Name	2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Common Synonyms	AMINO-(4-TETRAHYDROPYRANYL)ACETIC ACID[1]
	AMINO-(TETRAHYDRO-PYRAN-4-YL)-ACETIC ACID[1]
	2-(Tetrahydropyran-4-yl)glycine
	(+/-)-4'-TETRAHYDROPYRANYLGLYCINE
	(-)4"-TETRAHYDROPYRANYLGLYCIN
	2H-Pyran-4-acetic acid, .alpha.-aminotetrahydro-
CAS Number	53284-84-7[1]
Molecular Formula	C ₇ H ₁₃ NO ₃ [1]
Molecular Weight	159.18 g/mol
InChI Key	XLZJPHKIECMDPG-UHFFFAOYSA-N

The core structure features a tetrahydropyran ring attached to the alpha-carbon of a glycine molecule. The numbering of the tetrahydropyran ring can vary, leading to some of the naming variations. Stereochemistry at the alpha-carbon is also a key feature, with (R)- and (S)-enantiomers being of particular interest in drug design.

Physicochemical Properties and Data

While extensive quantitative biological data for the parent **4'-Tetrahydropyryanylglycine** is not widely published, its physicochemical properties make it an attractive scaffold for incorporation into larger molecules. Its tetrahydropyran moiety can influence solubility, lipophilicity, and metabolic stability, key parameters in drug development.

Table 2: Predicted Physicochemical Properties of **4'-Tetrahydropyryanylglycine**

Property	Value	Source
XLogP3	-2.8	ChemSpider
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	72.6 Å ²	ChemSpider

Note: These values are computationally predicted and may vary from experimental results.

Synthesis and Experimental Protocols

The synthesis of **4'-Tetrahydropyryanylglcine** and its derivatives can be achieved through various synthetic routes. Below is a generalized experimental workflow and a representative protocol based on common organic chemistry principles, as specific detailed protocols for this exact molecule are not readily available in peer-reviewed literature. Researchers should adapt these methods based on available starting materials and laboratory capabilities.

General Synthetic Workflow

A common approach to synthesizing α -amino acids involves the Strecker synthesis or modifications thereof. For **4'-Tetrahydropyryanylglcine**, a plausible route starts from tetrahydropyran-4-one.



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Figure 1: Generalized workflow for the synthesis of racemic **4'-Tetrahydropyryanylglcine**.

Representative Experimental Protocol (Hypothetical)

Objective: To synthesize racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Materials:

- Tetrahydropyran-4-one
- Potassium cyanide (KCN)
- Ammonium chloride (NH₄Cl)
- Concentrated hydrochloric acid (HCl)
- Methanol
- Diethyl ether
- Standard laboratory glassware and safety equipment

Procedure:**Step 1: Formation of the α -aminonitrile**

- In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
- To this solution, add tetrahydropyran-4-one (1.0 equivalent).
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a solution of potassium cyanide (1.1 equivalents) in water to the cooled mixture with vigorous stirring. Caution: KCN is highly toxic.
- Allow the reaction to stir at room temperature for 24 hours.
- The resulting mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α -aminonitrile.

Step 2: Hydrolysis to the Amino Acid

- The crude α -aminonitrile is suspended in concentrated hydrochloric acid.

- The mixture is heated to reflux for 12-18 hours.
- After cooling to room temperature, the solution is concentrated under reduced pressure.
- The residue is dissolved in a minimal amount of hot water and the pH is adjusted to the isoelectric point (approximately pH 6) with a suitable base (e.g., ammonium hydroxide).
- The mixture is cooled to induce crystallization of the racemic **4'-Tetrahydropyranylglycine**.
- The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

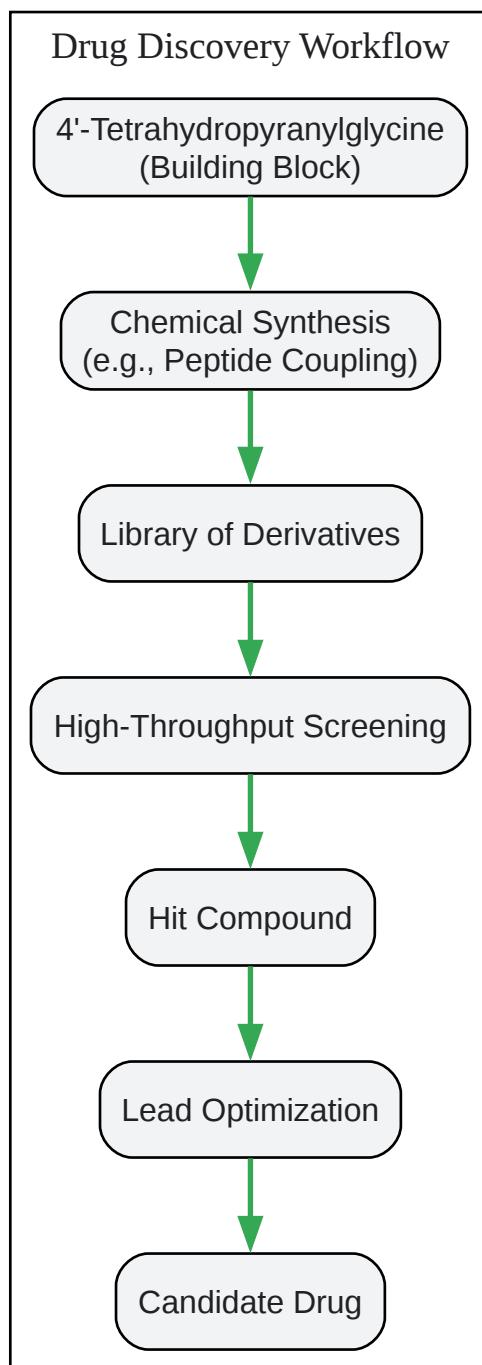
Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Signaling Pathways

While **4'-Tetrahydropyranylglycine** itself is not a known bioactive agent, its incorporation as a structural motif in larger molecules can significantly impact their biological activity. The tetrahydropyran ring is considered a "privileged" scaffold in medicinal chemistry. Its advantages include:

- Improved Pharmacokinetic Properties: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets.
- Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic or more labile structures.
- Conformational Rigidity: The ring structure can constrain the conformation of the molecule, leading to higher binding affinity and selectivity for its target.

Derivatives of **4'-Tetrahydropyranylglycine** are being explored in the development of novel therapeutics. For instance, compounds containing this moiety are investigated for their potential as inhibitors of various enzymes or as ligands for receptors.



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Figure 2: Logical workflow for the use of **4'-Tetrahydropyrynglycine** in drug discovery.

Although no specific signaling pathways have been definitively associated with **4'-Tetrahydropyrynglycine** itself, compounds containing the tetrahydropyran moiety have been implicated in the modulation of various cellular pathways. For example, certain

tetrahydropyran-containing molecules have been shown to interact with kinases, proteases, and G-protein coupled receptors. The incorporation of the **4'-Tetrahydropyranylglycine** scaffold could be a strategy to target such pathways with novel chemical entities.

Conclusion

4'-Tetrahydropyranylglycine is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique structural features offer the potential to improve the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. While detailed biological data on the parent compound is limited, its utility in the synthesis of more complex and biologically active molecules is an area of active research. The synthetic methodologies outlined in this guide provide a foundation for researchers to access this important chemical entity and explore its potential in the development of next-generation therapeutics. Further investigation into the biological effects of compounds incorporating this scaffold is warranted to fully elucidate its potential in modulating key signaling pathways involved in disease.

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References

- 1. researchgate.net [researchgate.net]
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